N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as EMD-386088, is a small-molecule antagonist of the nociceptin/orphanin FQ peptide receptor (NOP) that has shown potential as a therapeutic target for a variety of disorders. In
Wirkmechanismus
N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide acts as an antagonist of the NOP receptor, which is a G protein-coupled receptor involved in the regulation of pain, anxiety, and mood. By blocking the activity of the NOP receptor, this compound can modulate these processes and potentially reduce symptoms of anxiety, depression, addiction, and pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce levels of the stress hormone corticosterone in rats, suggesting that it may have anxiolytic effects. Additionally, this compound has been shown to increase levels of dopamine in the brain, which may contribute to its antidepressant and anti-addictive effects. Finally, this compound has been shown to reduce pain-related behaviors in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is that it has been extensively studied in animal models, making it a well-characterized tool for research. Additionally, its specificity for the NOP receptor makes it a useful tool for studying the role of this receptor in various processes. However, one limitation of this compound is that it has not yet been extensively studied in humans, so its potential therapeutic applications in humans are not yet well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. For example, further studies in animal models could help to elucidate its potential therapeutic applications in humans, and studies in humans could help to determine its safety and efficacy as a treatment for various disorders. Additionally, research could focus on developing more potent and selective NOP antagonists, or on exploring the potential of this compound as a tool for studying the role of the NOP receptor in various processes.
Synthesemethoden
The synthesis of N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves a series of chemical reactions starting from 4-methylbenzoyl chloride, which is reacted with methylamine to form N-methyl-4-methylbenzamide. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential therapeutic applications in a variety of disorders, including anxiety, depression, addiction, and pain. Research has shown that NOP antagonists like this compound can reduce anxiety-like and depressive-like behaviors in animal models, and may have potential as a treatment for these disorders in humans. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. Finally, this compound has been shown to have analgesic effects in animal models of pain, making it a potential treatment for chronic pain conditions.
Eigenschaften
IUPAC Name |
N-ethyl-3-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-23(20(24)17-7-5-6-15(3)12-17)13-18-21-19(22-25-18)16-10-8-14(2)9-11-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUXBVLXRRJRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.